molecular formula C19H30N2O2 B1666987 Bietamiverine CAS No. 479-81-2

Bietamiverine

Cat. No. B1666987
CAS RN: 479-81-2
M. Wt: 318.5 g/mol
InChI Key: JGTJANXYSNVLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bietamiverine, also known as Paparid, is a spasmolytic biochemical.

Scientific Research Applications

Synthesis and Potential Applications of Bietamiverine

  • Study Overview : The study by Gnecco et al. (2003) focuses on the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid, which is utilized for the synthesis of (R)-(-)-bietamiverine. The importance of this research lies in the understanding of chirality in pharmaceuticals, where different enantiomers of a drug can have varying pharmacological activities. The study notes that Bietamiverine, along with Dipiproverine, has been synthesized as racemic mixtures and are used as antispasmodic and anticholinergic respectively (Gnecco, Juárez, Galindo, & Enríquez, 2003).

properties

CAS RN

479-81-2

Product Name

Bietamiverine

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate

InChI

InChI=1S/C19H30N2O2/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3

InChI Key

JGTJANXYSNVLMQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Appearance

Solid powder

Other CAS RN

479-81-2

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1477-10-7 (mono-hydrochloride)
2691-46-5 (dihydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alpha-phenyl-1-piperidineacetic acid-2-diethylaminoethyl ester
bietamiverine
bietamiverine monohydrochloride
Spasmaparid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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